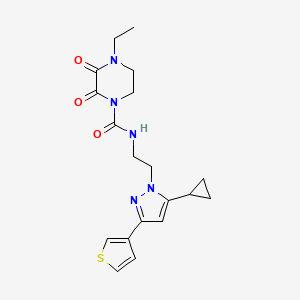

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-2-22-8-9-23(18(26)17(22)25)19(27)20-6-7-24-16(13-3-4-13)11-15(21-24)14-5-10-28-12-14/h5,10-13H,2-4,6-9H2,1H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYKUZKGBDAKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

- Pyrazole Ring : Known for diverse pharmacological properties.

- Cyclopropyl Group : Enhances structural diversity and may influence biological interactions.

- Thiophene Moiety : Contributes to the compound's overall reactivity and potential biological activity.

- Dioxopiperazine Framework : Imparts stability and may facilitate interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes some of the notable properties associated with this compound:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation through modulation of inflammatory pathways. |

| Antitumor | Preliminary studies suggest activity against various cancer cell lines. |

| Insecticidal | Similar compounds have shown efficacy in controlling insect populations. |

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key biological pathways. Potential targets include:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It could act as a modulator for receptors related to pain and inflammation.

Case Study 1: Anti-inflammatory Effects

A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that modifications to the pyrazole structure could enhance anti-inflammatory activity, suggesting that this compound might possess similar properties.

Case Study 2: Antitumor Activity

In vitro assays on cancer cell lines revealed that compounds with a pyrazole core exhibited cytotoxic effects. The presence of thiophene and cyclopropyl groups was correlated with increased potency against specific cancer types, indicating that the compound could be further explored as a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Pyrazole-Piperazine Carboxamides

*Molecular formula inferred from similar compounds: Likely C21H24N6O3S (estimated).

Q & A

Q. What computational methods predict metabolic liabilities in this compound?

- Methodology :

- Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 oxidation sites (e.g., thiophene S-oxidation).

- Synthesize metabolites (e.g., sulfoxide derivatives) and test for toxicity in hepatocyte models .

Methodological Tables

| Analytical Challenge | Resolution Strategy | Instrumentation | Reference |

|---|---|---|---|

| NMR signal overlap | 2D NMR (HSQC, HMBC) | 600 MHz spectrometer | |

| Enantiomer separation | Chiral HPLC (Chiralpak IA) | Hexane:IPA (90:10) | |

| Degradation analysis | LC-QTOF-MS | Agilent 6545 Q-TOF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.